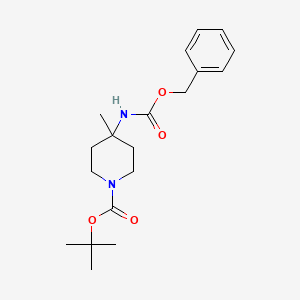

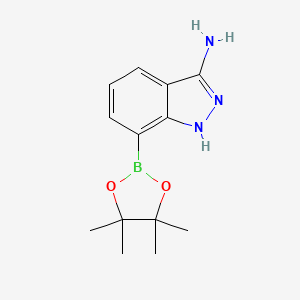

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-methylpiperidine-1-carboxylate

Overview

Description

This compound, also known as tert-Butyl 4-(((benzyloxy)carbonyl)amino)methyl)benzoate , has a molecular weight of 341.41 . It is a solid at room temperature and is stored in a sealed, dry environment .

Synthesis Analysis

The synthesis of this compound involves the use of 10% Palladium on carbon (200 mg) added to a solution of tert-Butyl 4-(aminocarbonyl)-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate (430 mg, 1.14 mmol) in EtOH (20 mL). The reaction vessel is evacuated and back-filled with nitrogen (3×), then back-filled with hydrogen (1 atm). After 24 hours, the mixture is filtered through celite and concentrated to give the title compound (0.29 g).Molecular Structure Analysis

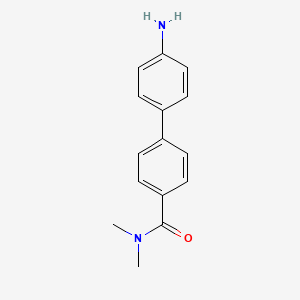

The InChI code for this compound is 1S/C20H23NO4/c1-20(2,3)25-18(22)17-11-9-15(10-12-17)13-21-19(23)24-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,21,23) . This indicates the presence of a benzyloxy group, a carbonyl group, an amino group, and a methylpiperidine group in the structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 341.41 . The compound is stored in a sealed, dry environment .Scientific Research Applications

Synthesis Processes and Intermediates

Synthesis of Novel Protein Tyrosine Kinase Inhibitors

tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a close relative of the compound , is a significant intermediate in synthesizing the protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis method has been developed, yielding up to 80.2% using a sequence of reactions, highlighting its potential in drug development (Chen Xin-zhi, 2011).

Role in Dynamic Kinetic Resolution

The compound is involved in stereoselective carbon−carbon bond formation using dynamic kinetic resolution, which is instrumental in creating chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives. These derivatives are key building blocks for biologically active compounds (A. Kubo et al., 1997).

Synthesis of Anticancer Drug Intermediates

tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, closely related to the compound, is an important intermediate for small molecule anticancer drugs. A high yield synthetic method has been developed, suggesting its crucial role in cancer drug synthesis (Binliang Zhang et al., 2018).

Chemical Modifications and Reactions

C-Alkylation in Peptide Modification

N-(benzyloxy)carbonyl-protected peptides containing the compound can undergo C-alkylation, leading to products useful in peptide-backbone modification. This demonstrates its versatility in creating novel peptide structures (Thomas Matt & Dieter Seebach, 1998).

Role in Nucleophilic Substitutions and Radical Reactions

The compound's derivatives are vital in nucleophilic substitutions and radical reactions in synthetic organic chemistry, indicating its broad applicability in chemical transformations (Hannelore Jasch et al., 2012).

Applications in Chiral Synthesis

Its derivatives have been used in the synthesis of chiral auxiliaries, highlighting its contribution to creating enantiomerically pure compounds, essential in pharmaceutical synthesis (A. Studer et al., 1995).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 4-methyl-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-18(2,3)25-17(23)21-12-10-19(4,11-13-21)20-16(22)24-14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJKIRFAVMDZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652108 | |

| Record name | tert-Butyl 4-{[(benzyloxy)carbonyl]amino}-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-methylpiperidine-1-carboxylate | |

CAS RN |

236406-14-7 | |

| Record name | tert-Butyl 4-{[(benzyloxy)carbonyl]amino}-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3-Methylbutyl)-1H-indol-3-yl]ethanone](/img/no-structure.png)

![3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B581852.png)